molecular formula C12H22O4 B8426267 beta-n-Hexyladipic Acid

beta-n-Hexyladipic Acid

Cat. No. B8426267
M. Wt: 230.30 g/mol
InChI Key: XUMKXZHRBDLSIM-UHFFFAOYSA-N
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Patent
US04876046

Procedure details

A stirred suspension of 4-n-hexylphenol (972 g; 5.46 mol), 61.7 g of 5% rhodium on carbon catalyst (46.0 g of Alfa Chemical Co. lot 063081 and 17.7 g of MCB Chemicals lot A12M04), HOAc (21 ml), and MeOH (5.0 L) was hydrogenated in a 5 gallon autoclave (100 psi) at 35°-55° until 73% of theoretical H2 was consumed. A sample was withdrawn and NMR and GC tests showed that a small amount of the hexylphenol remained. Hydrogenation was continued until a total of 78% of theoretical H2 was consumed. The catalyst was filtered off, and the clear filtrate was concentrated in vacuo to a clear oil, 1065 g (106%); IR (neat) cm-1 3400, (OH) 1715 (carbonyl); NMR (CDCl3) no aromatic absorbance was observed.
Quantity
972 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=CC=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH3:14][C:15]([OH:17])=[O:16].C[OH:19]>[Rh]>[CH2:1]([CH:7]([CH2:12][CH2:11][C:10]([OH:13])=[O:19])[CH2:14][C:15]([OH:17])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
972 g
Type
reactant
Smiles
C(CCCCC)C1=CC=C(C=C1)O
Name
Quantity
21 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
5 L
Type
reactant
Smiles
CO
Name
Quantity
61.7 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated in a 5 gallon autoclave (100 psi) at 35°-55° until 73% of theoretical H2
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
A sample was withdrawn
CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the clear filtrate was concentrated in vacuo to a clear oil, 1065 g (106%)

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C(CC(=O)O)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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